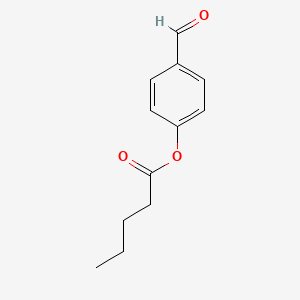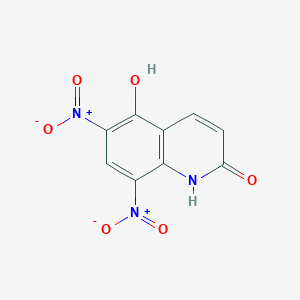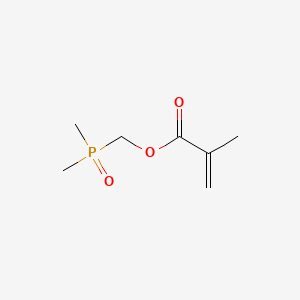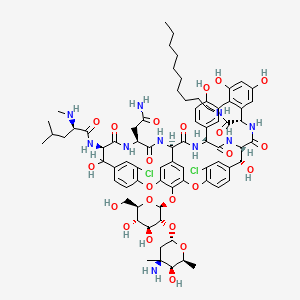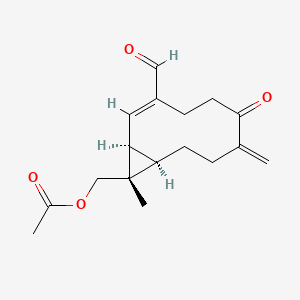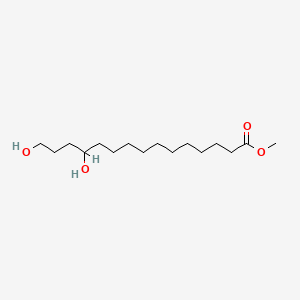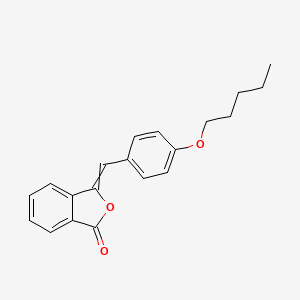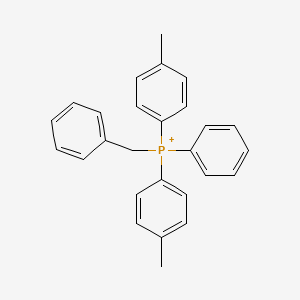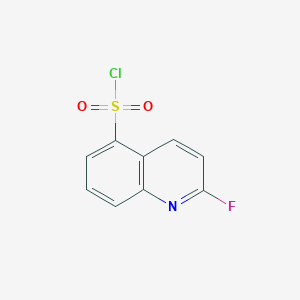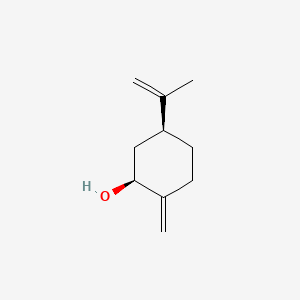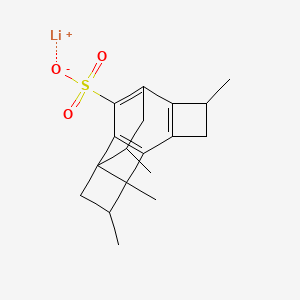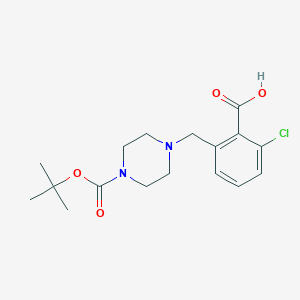
(E)-undec-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-undec-2-enenitrile is an organic compound characterized by the presence of a nitrile group (-CN) attached to an unsaturated carbon chain The compound’s structure includes an eleven-carbon chain with a double bond between the second and third carbon atoms, and the nitrile group is attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-undec-2-enenitrile can be synthesized through several methods. One common approach involves the hydrocyanation of 1-decene, where hydrogen cyanide (HCN) is added across the double bond of the alkene. This reaction typically requires a catalyst, such as a nickel complex, to proceed efficiently. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and selectivity.
Industrial Production Methods
In an industrial setting, this compound can be produced using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced catalysts and optimized reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-undec-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitrile group to form different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-undec-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitrile groups.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-undec-2-enenitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function. The pathways involved may include enzyme-catalyzed reactions where the nitrile group is converted to other functional groups, influencing biological activity.
Vergleich Mit ähnlichen Verbindungen
(E)-undec-2-enenitrile can be compared with other nitrile-containing compounds, such as:
(E)-dodec-2-enenitrile: Similar structure but with a twelve-carbon chain.
(E)-dec-2-enenitrile: Similar structure but with a ten-carbon chain.
(E)-undec-3-enenitrile: Similar structure but with the double bond between the third and fourth carbon atoms.
The uniqueness of this compound lies in its specific carbon chain length and the position of the double bond and nitrile group, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
78020-32-3 |
|---|---|
Molekularformel |
C11H19N |
Molekulargewicht |
165.27 g/mol |
IUPAC-Name |
(E)-undec-2-enenitrile |
InChI |
InChI=1S/C11H19N/c1-2-3-4-5-6-7-8-9-10-11-12/h9-10H,2-8H2,1H3/b10-9+ |
InChI-Schlüssel |
HETFMJQWNWIBPN-MDZDMXLPSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/C#N |
Kanonische SMILES |
CCCCCCCCC=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


